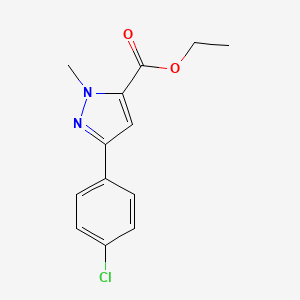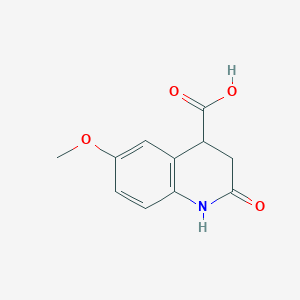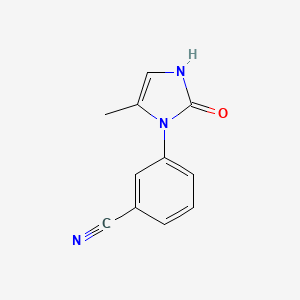![molecular formula C10H22N2O B1453564 ジメチル[3-(ピペリジン-4-イルオキシ)プロピル]アミン CAS No. 883532-64-7](/img/structure/B1453564.png)
ジメチル[3-(ピペリジン-4-イルオキシ)プロピル]アミン
概要
説明
Synthesis Analysis
Piperidine derivatives, such as DMPPA, are among the most important synthetic fragments for designing drugs . The synthesis of piperidine-containing compounds has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The IUPAC name for DMPPA is N,N-dimethyl-3-(4-piperidinyl)-1-propanamine . The InChI code for this compound is 1S/C10H22N2/c1-12(2)9-3-4-10-5-7-11-8-6-10/h10-11H,3-9H2,1-2H3 .Physical and Chemical Properties Analysis
DMPPA is a liquid at room temperature . It has a molecular weight of 186.29 g/mol.科学的研究の応用
ピペリジン誘導体の合成
DMPPAは、医薬品化学において重要な役割を果たす様々なピペリジン誘導体の合成における貴重な前駆体です。 ピペリジン誘導体は20種類以上の医薬品のクラスに存在し、創薬において重要な役割を果たしています . DMPPAの汎用性により、分子内および分子間反応を通じて、置換ピペリジン、スピロピペリジン、縮合ピペリジン、およびピペリジノンを作成することができます .
薬理学的研究
薬理学では、DMPPAの誘導体は幅広い生物学的活性を示します。それらは、多くの状態の治療における治療薬としての可能性について研究されています。 DMPPA誘導体内で共通の構造であるピペリジン部分は、鎮痛、抗マラリア、降圧などの様々な薬理学的特性に関連付けられています .
CNS薬の開発
中枢神経系(CNS)薬の開発は、DMPPA誘導体が有望なもう1つの分野です。 天然神経伝達物質との構造的類似性により、これらの化合物は、アルツハイマー病、統合失調症、およびうつ病などの神経疾患の治療における可能性を探求されています .
Safety and Hazards
作用機序
Target of Action
This compound is a derivative of piperidine , a six-membered heterocycle that is a common structural element in many pharmaceuticals . Therefore, it is likely that this compound interacts with a variety of biological targets, similar to other piperidine derivatives .
Mode of Action
Given its structural similarity to other piperidine derivatives, it may interact with its targets through a variety of mechanisms, potentially including hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological processes , suggesting that this compound may also interact with multiple pathways.
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which may influence its bioavailability and distribution within the body.
Result of Action
Given its structural similarity to other piperidine derivatives, it is likely that this compound has a range of biological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Dimethyl[3-(piperidin-4-yloxy)propyl]amine. For example, the compound’s storage temperature can affect its physical properties , which may in turn influence its biological activity. Additionally, the compound’s interaction with other molecules in its environment, such as proteins and lipids, can also affect its action and efficacy .
生化学分析
Biochemical Properties
Dimethyl[3-(piperidin-4-yloxy)propyl]amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, thereby affecting the overall metabolic pathways in which these enzymes participate .
Cellular Effects
Dimethyl[3-(piperidin-4-yloxy)propyl]amine exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades . Additionally, it can affect the expression of specific genes by interacting with transcription factors or other regulatory proteins, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of Dimethyl[3-(piperidin-4-yloxy)propyl]amine involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as receptors or enzymes, leading to changes in their conformation and activity . For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency . These interactions can result in significant changes in cellular processes and overall physiological responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dimethyl[3-(piperidin-4-yloxy)propyl]amine can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific storage conditions, but it may degrade over time when exposed to certain environmental factors such as light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Dimethyl[3-(piperidin-4-yloxy)propyl]amine in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, it may induce toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced beyond a certain dosage level .
Metabolic Pathways
Dimethyl[3-(piperidin-4-yloxy)propyl]amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes . For example, this compound may enhance or inhibit the activity of enzymes involved in the biosynthesis or degradation of specific metabolites, thereby affecting their levels within the cell . These interactions can have significant implications for cellular metabolism and overall physiological function .
Transport and Distribution
The transport and distribution of Dimethyl[3-(piperidin-4-yloxy)propyl]amine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cellular membranes, allowing it to reach its target sites within the cell . Additionally, it may bind to specific proteins that facilitate its distribution and localization within different cellular compartments . These processes are crucial for the compound’s bioavailability and overall efficacy in exerting its biological effects .
Subcellular Localization
Dimethyl[3-(piperidin-4-yloxy)propyl]amine exhibits specific subcellular localization patterns, which can influence its activity and function . This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism . Alternatively, it may be directed to the nucleus, where it can interact with nuclear proteins and influence gene expression . The subcellular localization of this compound is a critical factor in determining its overall biological activity and effects .
特性
IUPAC Name |
N,N-dimethyl-3-piperidin-4-yloxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-12(2)8-3-9-13-10-4-6-11-7-5-10/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBWJSXMJVVCOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[(4-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1453489.png)


![2-chloro-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide hydrochloride](/img/structure/B1453495.png)
![4-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]piperidine hydrochloride](/img/structure/B1453497.png)
![(1S,2S)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethanamine](/img/structure/B1453499.png)



